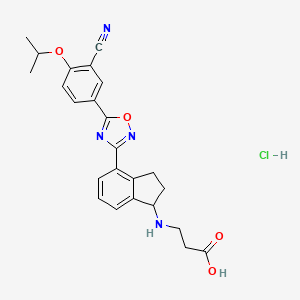

![molecular formula C22H23N2O4S- B1148463 tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate CAS No. 1209492-90-9](/img/structure/B1148463.png)

tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives, including those similar to the compound , typically involves strategies such as the reaction of aldehydes with tert-butyl N-hydroxycarbamate in specific conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for understanding their reactivity and properties. Unfortunately, specific details regarding the molecular structure analysis of the title compound were not found in the available literature. However, molecular structure analysis often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate the arrangement of atoms within the molecule.

Chemical Reactions and Properties

The chemical reactions of tert-butyl carbamate derivatives, including reactions with organometallics and other transformations, indicate their versatility as synthetic intermediates. For example, the reaction of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates with organometallic compounds to produce N-(Boc)hydroxylamines showcases the compound's reactivity (Guinchard, Vallée, & Denis, 2005).

Scientific Research Applications

Catalytic Reactions

Tert-Butyl carbamates, including variants similar to tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, have applications in catalytic reactions. One example is in the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines (Storgaard & Ellman, 2009).

Polymer Synthesis and Properties

These compounds are used in the synthesis and modification of polymers. For instance, monomeric antioxidants with tert-butyl carbamate groups have been developed, demonstrating stabilizing effects against thermal oxidation and the capability to copolymerize with vinyl monomers (Pan, Liu & Lau, 1998). Another study synthesized antioxidants with higher molecular weight using similar compounds, which enhanced their thermal stability and effectiveness in protecting polymers like polypropylene against thermal oxidation (Pan, Liu & Lau, 1998).

Intermediate in Drug Synthesis

Compounds like tert-Butyl carbamates are important intermediates in the synthesis of biologically active compounds. For example, a synthetic method was established for an important intermediate in the synthesis of osimertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).

Electronics and Materials Science

In electronics and materials science, these compounds contribute to the synthesis of donor–acceptor–donor type polymers for applications like solar cells. For instance, tert-butyl benzimidazole derivatives have been synthesized and studied for their electrochemical and optical properties in the context of organic solar cells (Ozelcaglayan et al., 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves the reaction of 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine with tert-butyl N-(chlorocarbonyl)carbamate, followed by the addition of iminodiacetic acid and triethylamine to form the final product.", "Starting Materials": [ "4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine", "tert-butyl N-(chlorocarbonyl)carbamate", "iminodiacetic acid", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine in dry dichloromethane.", "Step 2: Add tert-butyl N-(chlorocarbonyl)carbamate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add iminodiacetic acid and triethylamine to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 5: Obtain the final product, tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, as a white solid." ] } | |

CAS RN |

1209492-90-9 |

Molecular Formula |

C22H23N2O4S- |

Molecular Weight |

411.49402 |

IUPAC Name |

tert-butyl N-[4-(2-hydroxy-1-phenylethoxy)-1-benzothiophene-2-carboximidoyl]carbamate |

InChI |

InChI=1S/C22H24N2O4S/c1-22(2,3)28-21(26)24-20(23)19-12-15-16(10-7-11-18(15)29-19)27-17(13-25)14-8-5-4-6-9-14/h4-12,17,25H,13H2,1-3H3,(H2,23,24,26) |

SMILES |

CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3 |

synonyms |

(E)-tert-butyl aMino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)MethylenecarbaMate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)